N-formylmaleamic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.1 g/mol |
IUPAC Name |
(Z)-4-formamido-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1- |
InChI Key |
HSKSAKBZUITULZ-UPHRSURJSA-N |
SMILES |
C(=CC(=O)O)C(=O)NC=O |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NC=O |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC=O |
Synonyms |
N-formylmaleamic acid |
Origin of Product |
United States |
Synthetic Methodologies for N Formylmaleamic Acid and Analogues
Chemical Synthesis Approaches
Several chemical methods have been developed to synthesize N-formylmaleamic acid, each with distinct advantages and challenges. These approaches focus on creating the N-formyl bond under conditions that preserve the compound's delicate structure.
Reaction of Maleic Anhydride (B1165640) with Formamidine (B1211174) Acetate (B1210297)
One notable synthesis of this compound proceeds through the reaction of maleic anhydride with formamidine acetate under mild conditions. researchgate.net This method initially forms an amidine intermediate. This intermediate subsequently undergoes hydrolysis to yield the desired N-formyl compound. researchgate.net
A significant drawback of this route is the low yield, which is attributed to an alternative cleavage of the tetrahedral intermediate. This alternative pathway produces formamide (B127407) and maleamic acid, the latter of which is difficult to separate from the this compound product, often requiring column chromatography for purification. researchgate.net Despite these challenges, this method has been successfully applied to synthesize several N-formylamides. researchgate.net
| Compound | Yield |
|---|---|
| This compound | Low (separation issues) |
| N-Formylbenzamide | Not specified |
| 4-Chloro-N-formylbenzamide | 54–64% (crude) |
| N-Formylphthalamic acid | Not specified |
Synthesis from Phenylglyoxal and Maleamic Acid
An alternative synthesis involves the condensation of maleamic acid with phenylglyoxal, followed by a periodate (B1199274) cleavage of the resulting product. researchgate.net This two-step approach offers a strategic advantage by introducing a phenyl group, which facilitates the crystallization and isolation of the intermediate. This "crystallisation handle" simplifies the separation from starting materials, addressing one of the key difficulties encountered in other methods. researchgate.net
Alternative Chemical Routes for N-Formylamide Generation
The synthesis of N-formylamides, in general, is a well-explored area of organic chemistry, with numerous established routes. researchgate.netnih.gov While not all have been specifically applied to the labile this compound, they represent potential alternative strategies.
Conventional methods often involve the use of various formylating agents reacting with a corresponding amine. nih.govresearchgate.net Common agents include:
Acetic Formic Anhydride: A mixed anhydride that can effectively formylate amines. nih.gov
Chloral: Can be used as a formylating agent in stoichiometric amounts. nih.gov
Formic Acid: Often used in conjunction with a dehydrating agent or as a catalyst. nih.govresearchgate.net
More recent approaches have focused on improving efficiency and sustainability. One such method employs N-formyl imide as an N-formylating agent in water, catalyzed by p-toluenesulfonic acid monohydrate. This technique is noted for its operational simplicity and metal-free conditions. rsc.org Catalytic processes involving the carbonylation of amines using carbon monoxide (CO) as the formyl source also represent a major class of N-formylation reactions. nih.gov Additionally, electrochemical methods have been developed, such as the synthesis of formamide from methanol (B129727) and ammonia (B1221849), which showcases a pathway for C-N bond formation under ambient conditions. nih.gov
| Method | Formyl Source | Key Features | Reference |
|---|---|---|---|
| Reaction with Formylating Agents | Acetic formic anhydride, chloral, formic acid | Conventional, stoichiometric methods. | nih.gov |
| N-Formyl Imide Formylation | N-Formyl imide | Performed in water; metal- and oxidant-free. | rsc.org |
| Catalytic Carbonylation | Carbon Monoxide (CO) | Uses transition metal catalysts or base mediation. | nih.gov |
| Electrosynthesis | Methanol | Electrochemical oxidation and C-N coupling. | nih.gov |
Photoisomerization Strategies for Isomeric Forms
Photochemistry provides a distinct route to specific isomers of N-formylamic acids that can be difficult to obtain through purely chemical means.
Conversion from N-Formylfumaramic Acid
This compound can be synthesized via the photoisomerization of its trans-isomer, N-formylfumaramic acid. researchgate.net N-formylfumaramic acid, the more stable isomer, can be prepared by the reaction of formamide with maleic anhydride. researchgate.net Upon exposure to appropriate light, the trans double bond of the fumaramic acid derivative undergoes isomerization to the cis configuration, yielding this compound. researchgate.net This strategy is particularly useful for accessing the less thermodynamically stable cis-isomer.
Enzymatic Pathways and Metabolic Functions of N Formylmaleamic Acid
Intermediary Role in Nicotinic Acid Metabolism
Nicotinic acid (niacin) and its amide derivative, nicotinamide (B372718), collectively known as vitamin B3, are essential nutrients for most organisms. nih.gov They serve as precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov While essential, these compounds can also be utilized by various microorganisms as a sole source of carbon and nitrogen. pnas.org
The aerobic degradation of nicotinic acid and nicotinamide follows a convergent pathway. Nicotinamide is first converted to nicotinic acid through deamination. researchgate.net Subsequently, nicotinic acid undergoes hydroxylation to form 6-hydroxynicotinic acid, which is then further oxidized to 2,5-dihydroxypyridine (B106003) (2,5-DHP). pnas.orgresearchgate.net This 2,5-DHP is a critical intermediate that is then subjected to ring cleavage. pnas.orgresearchgate.net The enzyme responsible for this ring-opening is a dioxygenase, which catalyzes the incorporation of molecular oxygen into the pyridine (B92270) ring, leading to the formation of N-formylmaleamic acid. pnas.orgresearchgate.net This intermediate is then deformylated to yield maleamic acid and formic acid. pnas.orgnih.gov Maleamic acid is further metabolized to maleic acid, which can then enter central metabolic pathways. researchgate.net
The identification of this compound as a true intermediate was historically challenging due to its high instability and rapid nonenzymatic hydrolysis. nih.gov However, genetic and biochemical studies have definitively established its enzymatic formation and subsequent conversion in the bacterial degradation pathway. nih.gov
The degradation of nicotinic acid via the this compound intermediate has been well-characterized in several bacterial species, with Pseudomonas putida and various Alcaligenes species being prominent examples.
In Pseudomonas putida KT2440 , the aerobic degradation of nicotinic acid is encoded by a cluster of genes known as the nic genes. pnas.orgnih.gov This pathway involves the conversion of nicotinic acid to 2,5-dihydroxypyridine (2,5-DHP). pnas.org The subsequent ring cleavage of 2,5-DHP is catalyzed by the Fe(II)-dependent dioxygenase NicX, which produces this compound. pnas.orgnih.gov The pathway continues with the deformylation of this compound to formic acid and maleamic acid, a reaction catalyzed by the NicD protein. nih.gov
In Alcaligenes species , a similar degradation pathway for nicotinamide has been identified. In an Alcaligenes sp. strain P156, nicotinamide is degraded by first being converted to nicotinic acid, then to 6-hydroxynicotinic acid, and subsequently to 2,5-DHP. researchgate.net The ring-cleavage of 2,5-DHP to form this compound is carried out by the Fe2+-dependent dioxygenase NaaD. researchgate.net This is followed by the conversion of this compound to maleamic acid and formic acid by the enzyme NaaE. researchgate.net Studies on Alcaligenes faecalis JQ135 have also identified a gene cluster responsible for the degradation of picolinic acid, which proceeds through the intermediate 2,5-DHP. This cluster includes a gene encoding a 2,5-DHP 5,6-dioxygenase (PicD), which is responsible for the formation of this compound. nih.gov
| Feature | Pseudomonas putida KT2440 | Alcaligenes sp. P156 | Alcaligenes faecalis JQ135 |
| Initial Substrate | Nicotinic Acid | Nicotinamide | Picolinic Acid (via 2,5-DHP) |
| Key Intermediate | 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine |
| Dioxygenase Enzyme | NicX | NaaD | PicD |
| Product of Dioxygenase | This compound | This compound | This compound |
| Deformylase Enzyme | NicD | NaaE | PicE |
| Final Products of this Stage | Formic Acid, Maleamic Acid | Formic Acid, Maleamic Acid | Formic Acid, Maleamic Acid |
Enzymatic Formation of this compound
The formation of this compound is a critical ring-cleavage step catalyzed by the enzyme 2,5-dihydroxypyridine dioxygenase. This enzyme has been identified and characterized in various bacteria and is referred to by different names, including NicX in Pseudomonas putida, NaaD in Alcaligenes sp., and HpdF in Burkholderia sp. pnas.orgresearchgate.netnih.gov
2,5-Dihydroxypyridine dioxygenase (EC 1.13.11.9) is a non-heme iron-dependent enzyme. wikipedia.orgnih.gov Specifically, the NicX enzyme from Pseudomonas putida KT2440 is a mononuclear non-heme Fe(II) oxygenase. nih.govnih.gov This enzyme is notable as it is the founding member of a new family of extradiol ring-cleavage dioxygenases. pnas.orgnih.gov The resting state of NicX features an octahedral coordination of the Fe(II) ion with two histidine residues, a serine residue, a carboxylate ligand (aspartate), and two water molecules. nih.gov
The catalytic mechanism of 2,5-dihydroxypyridine dioxygenase involves the incorporation of both atoms of molecular oxygen into the substrate, 2,5-dihydroxypyridine, to form this compound. wikipedia.org Quantum mechanics/molecular mechanics (QM/MM) calculations on NicX from P. putida have elucidated the reaction mechanism. nih.gov The process begins with the attack of an Fe(II)-superoxo intermediate on the activated pyridine ring of the substrate. nih.gov This is followed by the cleavage of the O-O bond, which is the rate-limiting step, and the incorporation of the first oxygen atom. nih.gov A subsequent rearrangement leads to the formation of a seven-membered-ring lactone intermediate. nih.gov Finally, the Fe(III)-oxo species attacks a carbonyl carbon of this lactone, triggering the ring-opening that generates the final product, this compound. nih.gov Interestingly, the substrate, 2,5-dihydroxypyridine, does not directly bind to the Fe(II) ion in the enzyme's active site. nih.gov
| Enzyme Property | Description |
| Enzyme Commission Number | EC 1.13.11.9 |
| Enzyme Class | Oxidoreductase, specifically a dioxygenase |
| Cofactor | Fe(II) (non-heme iron) |
| Substrates | 2,5-Dihydroxypyridine, O₂ |
| Product | This compound |
| Key Mechanistic Features | Formation of an Fe(II)-superoxo intermediate, seven-membered-ring lactone intermediate, extradiol ring cleavage |
2,5-Dihydroxypyridine Dioxygenase (NicX, Hpo, NaaD) Catalysis
Enzymatic Degradation of this compound
The biodegradation of this compound is a critical step in the catabolism of pyridine derivatives, such as nicotinic acid, by various microorganisms. This process involves a series of enzymatic reactions that transform the intermediate compound into metabolites that can enter central metabolic pathways. The key enzymes involved in this degradation pathway include N-formylmaleamate deformylase, maleamate (B1239421) amidohydrolase, and maleic acid cis-trans isomerase.
N-Formylmaleamate Deformylase (NicD, NaaE, Nfo) Activity
The initial enzymatic step in the degradation of this compound is the removal of the formyl group, a reaction catalyzed by N-formylmaleamate deformylase. This enzyme is a key component of the metabolic machinery that processes pyridine compounds in several bacteria.
N-formylmaleamate deformylase (EC 3.5.1.106) has been identified and characterized in several bacterial species, where it is often encoded within gene clusters responsible for the degradation of nicotinic acid and related compounds. wikipedia.org The enzyme is commonly referred to by different names, including NicD in the context of the nic cluster in Pseudomonas putida KT2440, which is involved in aerobic nicotinic acid degradation. wikipedia.org
In other organisms, functionally equivalent enzymes have been identified. For instance, the enzyme designated as NaaE has been shown to possess N-formylmaleamate deformylase activity. Its function was confirmed through enzymatic assays which demonstrated the conversion of this compound into maleamic acid and formic acid. Another identified N-formylmaleamate deformylase is Nfo, isolated from a nicotine-degrading Pseudomonas species. researchgate.net This enzyme also catalyzes the hydrolysis of this compound. researchgate.net The identification of these enzymes has been crucial in elucidating the complete pathway of pyridine derivative catabolism, clarifying that the deformylation is a distinct enzymatic step separate from the initial ring cleavage of the pyridine precursor.
The primary function of N-formylmaleamate deformylase is the hydrolysis of this compound to yield maleamate and formate (B1220265). wikipedia.org This reaction is essential for preparing the carbon skeleton of the original pyridine ring for further metabolism.
Studies on the catalytic properties of these enzymes have provided insights into their substrate specificity and efficiency. For example, the N-formylmaleamate deformylase Nfo has been shown to act on both this compound (the cis-isomer) and its trans-isomer, N-formylfumaramic acid. researchgate.net However, the enzyme exhibits a strong preference for the cis-isomer. Research has demonstrated that the catalytic efficiency of Nfo for this compound is approximately 1,400 times greater than for N-formylfumaramic acid. researchgate.net This high degree of specificity ensures the efficient processing of the primary product of the preceding ring-cleavage reaction. While detailed kinetic parameters such as Km and kcat for NicD and NaaE with this compound as a substrate are not extensively documented in publicly available literature, the qualitative data for Nfo highlights the enzyme's high efficiency.
The products of this enzymatic reaction, maleamate and formate, are then channeled into subsequent metabolic pathways.
Subsequent Enzymatic Steps in Pyridine Derivative Catabolism
Following the deformylation of this compound, the resulting maleamate undergoes further enzymatic transformations to eventually yield intermediates of the citric acid cycle.
The next step in the catabolic pathway is the hydrolysis of maleamate to maleic acid and ammonia (B1221849), a reaction catalyzed by maleamate amidohydrolase (EC 3.5.1.107). enzyme-database.orgmodelseed.org This enzyme, also known as NicF or NaaF, belongs to the amidohydrolase superfamily. nih.gov The function of NaaF in converting maleamic acid has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis.
Detailed characterization of NicF from Bordetella bronchiseptica RB50 has revealed that it is a cysteine hydrolase. nih.gov The enzyme efficiently catalyzes the deamination of maleamate. Steady-state kinetic analysis has been performed to quantify its catalytic efficiency. nih.gov
| Enzyme | Source Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|---|
| NicF | Bordetella bronchiseptica RB50 | Maleamate | 128 ± 6 | 11.7 ± 0.2 | 9.14 x 104 |
The kinetic parameters for Maleamate Amidohydrolase (NicF) were determined at pH 7.5 and 25 °C. nih.gov
The final enzymatic step in this specific pathway is the conversion of maleic acid to fumaric acid, an intermediate of the citric acid cycle. This isomerization is catalyzed by maleic acid cis-trans isomerase (EC 5.2.1.1), also known as maleate (B1232345) isomerase (MaiA). wikipedia.org This enzyme facilitates the rotation around the carbon-carbon double bond of maleate, converting the cis-isomer to the more metabolically accessible trans-isomer, fumarate. wikipedia.org
Maleate isomerase is found in a variety of bacteria that are capable of utilizing nicotinic acid as a carbon source, including Pseudomonas putida and Serratia marcescens. wikipedia.orgebi.ac.uk The enzyme from Pseudomonas fluorescens has a reported turnover number of 1,800 moles of substrate per mole of enzyme per minute. researchgate.net For the enzyme from Serratia marcescens, the Michaelis constant (Km) for maleate has been determined to be 2.8 x 10-3 M. researchgate.net
| Enzyme | Source Organism | Substrate | Kinetic Parameter | Value |
|---|---|---|---|---|
| Maleate Isomerase (MaiA) | Pseudomonas fluorescens | Maleate | Turnover Number | 1,800 min-1 |
| Maleate Isomerase (MaiA) | Serratia marcescens | Maleate | Km | 2.8 mM |
Mechanistic Elucidation of N Formylmaleamic Acid Transformations
Mechanistic Insights into 2,5-Dihydroxypyridine (B106003) Dioxygenase (NicX)
The formation of N-formylmaleamic acid from 2,5-dihydroxypyridine (2,5-DHP) is a critical ring-cleavage reaction catalyzed by 2,5-dihydroxypyridine dioxygenase (NicX). researchgate.netnih.gov This enzyme, found in organisms such as Pseudomonas putida KT2440, is a mononuclear non-heme iron oxygenase that facilitates the oxidative cleavage of the pyridine (B92270) ring. acs.orgnih.gov
Oxidative Pyridine Ring Cleavage Mechanism
The catalytic cycle of NicX involves a multi-step process that begins with the binding of the 2,5-DHP substrate and molecular oxygen. acs.org While the substrate does not directly coordinate with the iron center, an electron transfer occurs from the substrate to the iron-coordinated dioxygen. acs.orgnih.gov This results in the formation of a substrate radical cation (DHP•+) and a Fe(II)-superoxo (O₂•–) species. acs.org
The subsequent steps, as elucidated by computational studies, include:
Attack of the Fe(II)-superoxo species: The Fe(II)-superoxo intermediate attacks the C6 position of the activated pyridine ring. acs.orgnih.gov
Formation of a lactone intermediate: The resulting intermediate undergoes rearrangement through an intramolecular attack, forming a seven-membered-ring lactone. acs.orgnih.gov
Ring-opening to form this compound: Finally, an Fe(III)-oxo species attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the generation of this compound. acs.orgnih.gov
Role of Mononuclear Non-Heme Iron Centers in Catalysis
The catalytic activity of NicX is critically dependent on its mononuclear non-heme iron center. nih.govrsc.orgrsc.orgutsa.edu In its resting state, the Fe(II) ion is typically coordinated by a facial triad (B1167595) of two histidine residues and one carboxylate ligand, with additional coordination sites occupied by water molecules. nih.govrsc.org This coordination environment is crucial for the binding and activation of molecular oxygen. nih.govutsa.edu
Unlike heme-dependent enzymes, non-heme iron oxygenases like NicX rely on this specific coordination to facilitate the reaction with dioxygen. The iron center mediates the electron transfer processes that are essential for the activation of O₂ and the subsequent oxidative attack on the substrate. acs.orgutsa.edu The flexibility of the coordination sphere allows for the binding of both the substrate and dioxygen, positioning them optimally for the catalytic reaction. nih.gov
Computational Chemistry Approaches in Reaction Pathway Determination
Quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in elucidating the detailed reaction mechanism of NicX. researchgate.netacs.orgnih.govnih.gov These computational methods allow for the modeling of the enzyme's active site and the simulation of the chemical reaction at a quantum mechanical level, while the surrounding protein environment is treated with classical molecular mechanics. acs.orgnumberanalytics.comcatalysis.blogresearchgate.netresearchgate.net
Through QM/MM simulations, researchers have been able to:
Construct models of the Fe(II)-O₂-substrate complex. acs.org
Calculate the energy barriers for each step of the reaction, identifying the rate-limiting step. acs.orgnih.gov
Characterize the electronic structure of the various intermediates, such as the DHP•+–Fe(II)–O₂•– complex. acs.orgnih.gov
Investigate the role of key amino acid residues in the active site, such as His105, which can promote the reaction by donating a proton. researchgate.netacs.orgnih.govnih.gov
These computational studies have provided a detailed, step-by-step picture of the reaction pathway, offering insights that are often difficult to obtain through experimental methods alone. acs.orgacs.orgnumberanalytics.comcatalysis.blog
Mechanistic Studies of N-Formylmaleamate Deformylase Activity
Following its formation, this compound is hydrolyzed to maleamate (B1239421) and formate (B1220265) by the enzyme N-formylmaleamate deformylase (also known as NicD). wikipedia.orgpnas.orgresearchgate.netnih.gov This enzymatic step is crucial for the continued catabolism of the pyridine ring. nih.govnih.govasm.org
Elucidation of Hydrolysis Mechanism
The hydrolysis of this compound by N-formylmaleamate deformylase is a classic example of an amidohydrolase reaction. wikipedia.orggoogle.com The enzyme catalyzes the cleavage of the amide bond between the formyl group and the maleamic acid moiety. pnas.org This reaction proceeds through a nucleophilic attack on the carbonyl carbon of the formyl group by a water molecule, which is activated by the enzyme's catalytic residues.
Identification and Role of Catalytic Residues and Structural Motifs (e.g., Alpha/Beta-Hydrolase Fold Superfamily)
N-formylmaleamate deformylase belongs to the alpha/beta-hydrolase fold superfamily of enzymes. pnas.orgnih.govcathdb.infostring-db.orgnih.govsu.se This superfamily is characterized by a core alpha/beta sheet structure and a conserved catalytic triad of residues. nih.gov In the case of NicD from P. putida KT2440, the catalytic triad has been identified through homology modeling and site-directed mutagenesis to consist of Ser101, Asp125, and His245. pnas.org
The proposed mechanism involves:
Nucleophilic attack: The serine residue (Ser101) acts as the nucleophile, attacking the carbonyl carbon of the formyl group.
Charge stabilization: The histidine residue (His245) acts as a general base, activating the serine hydroxyl group, and the aspartate residue (Asp125) helps to orient the histidine and stabilize the resulting positive charge.
Formation of a tetrahedral intermediate: This attack forms a transient tetrahedral intermediate.
Collapse of the intermediate and product release: The intermediate collapses, leading to the cleavage of the C-N bond and the release of formate and maleamate.
The alpha/beta-hydrolase fold provides a stable scaffold for the precise positioning of these catalytic residues, enabling the efficient and specific hydrolysis of this compound. pnas.orgcathdb.infonih.gov
Advanced Analytical and Spectroscopic Techniques for N Formylmaleamic Acid Research
Chromatographic Methodologies for Isolation and Quantification
Chromatographic techniques are essential for separating N-formylmaleamic acid from complex biological matrices and reaction mixtures. Given its instability, methods that operate under mild conditions are preferred. researchgate.net Ion-exchange column chromatography has been successfully used to purify this compound from synthesis byproducts like maleic and maleamic acids. researchgate.net In one method, an AG-l-X4 column in the chloride form with a potassium chloride (KCl) eluent at pH 4 was effective, with maleamic acid eluting first, followed by this compound, and finally maleic acid. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolic Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the metabolic profiling of this compound. This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance metabolites in complex biological samples. nih.govau.dk
LC-MS analysis has been pivotal in elucidating the metabolic pathways involving this compound. For instance, it has been used to confirm the enzymatic formation of this compound from 2,5-dihydroxypyridine (B106003) (2,5-DHP) by Fe2+-dependent dioxygenases in various bacteria. researchgate.netresearchgate.netasm.org Studies have demonstrated that LC-MS can track the transformation of 2,5-DHP into this compound and its subsequent conversion to maleic acid and fumaric acid. researchgate.netresearchgate.net This analytical approach is also central to metabolomics studies investigating the impact of substances like orange juice on gut microbiota, where this compound has been identified as a metabolite of nicotinamide (B372718) (Vitamin B3) catabolism by gut bacteria. researchgate.netmdpi.com
The typical LC-MS workflow involves separating the components of a sample using a liquid chromatography column, often a reversed-phase column like a C18, followed by detection with a mass spectrometer. nih.govasm.org The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), providing definitive confirmation of this compound's presence. researchgate.netresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise chemical structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule. researchgate.net
¹H NMR spectra are used to identify the protons in the molecule. For this compound, the protons on the carbon-carbon double bond (olefinic protons) and the formyl proton are key identifiers. researchgate.net The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and the spatial relationship between neighboring protons. pressbooks.pub The carboxyl proton typically appears as a broad singlet at a high chemical shift, often above 10 ppm. pressbooks.pub
Table 1: NMR Spectroscopic Data for this compound
| Technique | Solvent | Observed Chemical Shifts (δ) and Coupling Constants (J) |
|---|---|---|
| ¹H NMR (600 MHz) | DMSO-d₆ | δ 6.32 (1H, d, J = 12.2 Hz), 6.36 (1H, d, J = 12.2 Hz), 9.47 (1H, d, J = 8.3 Hz), 13.5 (1H, br) researchgate.net |
| ¹³C NMR (125.7 MHz) | DMSO-d₆ | δ 128.1, 129.4, 130.7, 132.6, 133.3, 138.6, 166.8, 174.0, 175.7 researchgate.net |
Data sourced from Behrman & Hillenbrand (2008). researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum shows characteristic absorption bands for the N-H, O-H, C=O (carbonyl), and C=C functional groups. libretexts.orguobabylon.edu.iq
The presence of a carboxylic acid is indicated by a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region. libretexts.org The carbonyl (C=O) groups of the carboxylic acid and the amide absorb strongly in the region of 1750-1650 cm⁻¹. researchgate.net The N-H stretching of the amide group usually appears around 3300 cm⁻¹, while the C=C stretch of the alkene is weaker and appears around 1650 cm⁻¹. uobabylon.edu.iqmsu.edu
Table 2: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3263 | N-H Stretch (Amide) researchgate.net |
| ~3000 (broad) | O-H Stretch (Carboxylic Acid) libretexts.orguobabylon.edu.iq |
| 1738 | C=O Stretch (Carbonyl) researchgate.net |
| 1693 | C=O Stretch (Carbonyl) researchgate.net |
| 1593 | N-H Bend / C=C Stretch researchgate.net |
Data sourced from Behrman & Hillenbrand (2008) and general spectroscopic principles. researchgate.netlibretexts.orguobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing conjugated systems, such as the α,β-unsaturated carbonyl system in this compound. msu.edu The wavelength of maximum absorbance (λ_max) is a key characteristic. researchgate.net
UV-Vis spectroscopy can also be used to monitor the progress of reactions involving this compound. researchgate.net For example, the formation of this compound from 2,5-dihydroxypyridine can be followed by monitoring the change in absorbance at a specific wavelength over time, allowing for the determination of enzyme kinetics. researchgate.net
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| 95% Ethanol | 276 | 1400 researchgate.net |
Data sourced from Behrman & Hillenbrand (2008). researchgate.net
Integrated Analytical Approaches for Comprehensive Characterization
A single analytical technique is often insufficient for the unambiguous characterization of this compound, especially within complex biological contexts. Therefore, researchers typically employ integrated or orthogonal analytical approaches, combining the separation power of chromatography with the detailed structural information from spectroscopy. mit.edufrontiersin.org
A common integrated approach involves using HPLC for purification and separation, followed by LC-MS for identification and quantification, and NMR and IR spectroscopy for definitive structural confirmation of the isolated compound. researchgate.netresearchgate.netresearchgate.net For example, in the study of nicotinamide degradation, HPLC and LC-MS were used to identify metabolites, including this compound, in bacterial cultures. researchgate.netresearchgate.net Subsequent synthesis and purification, followed by full spectroscopic analysis (NMR, IR, UV-Vis), provides the conclusive evidence needed to confirm the identity and structure of the intermediate. researchgate.net This multi-faceted strategy ensures the accuracy and reliability of research findings related to the challenging chemistry of this compound.
Q & A
Q. Recommended Methods :
| Technique | Application | Example Study |
|---|---|---|
| HPLC-UV | Separation and quantification of NFM and metabolites | Zhao et al. (2019) |
| LC-MS/MS | High-sensitivity detection of unstable intermediates | Jiménez et al. (2008) |
| NMR | Structural elucidation and kinetic studies | Behrman & Hillenbrand (2008) |
Methodological Note : Include internal standards (e.g., deuterated NFM) to correct for matrix effects and degradation .
Advanced Research: How do microbial strains differ in their NFM-dependent degradation pathways?
Comparative studies reveal pathway variations:
- Pseudomonas putida KT2440 uses the nic cluster (NicX-NicD-NicF) for NFM metabolism .
- Agrobacterium sp. DW-1 employs a novel hpa cluster (HpaX-HpaD-HpaF) .
Methodological Approach : - Perform genomic sequencing to identify gene clusters.
- Use metabolite profiling and enzyme inhibition studies to map pathway divergence .
Basic Research: What are the challenges in synthesizing NFM for in vitro studies?
NFM’s synthesis is complicated by its instability. Behrman & Hillenbrand (2008) achieved synthesis via formylation of maleamic acid under anhydrous conditions, but yields remain low .
Methodological Workaround :
- Use stabilized derivatives (e.g., methyl esters) for storage.
- Generate NFM in situ via enzymatic reactions (e.g., NicX + 2,5-DHP) for immediate use .
Advanced Research: How can researchers reconcile conflicting data on NFM’s role across different degradation pathways?
Some studies propose NFM as a central intermediate (e.g., in pyridine degradation), while others omit it due to detection limits .
Resolution Framework :
- Conduct time-course metabolite profiling to capture transient intermediates.
- Use isotopic tracing (e.g., ¹³C-labeled substrates) to validate pathway connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
